Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate

Description

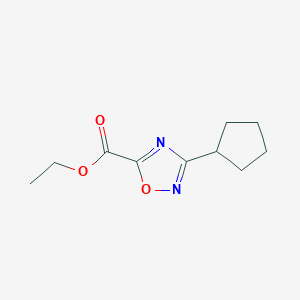

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-2-14-10(13)9-11-8(12-15-9)7-5-3-4-6-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDLZDRONCBUPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of cyclopentanone with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired oxadiazole . The reaction conditions often include the use of solvents like ethanol or toluene and temperatures ranging from 60°C to 110°C .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the oxadiazole ring.

Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various substituted oxadiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are employed under conditions like reflux in organic solvents.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Anticancer Activity

The derivatives of 1,2,4-oxadiazoles, including ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate, have been extensively studied for their potential as anticancer agents. Research indicates that certain oxadiazole derivatives can induce apoptosis in cancer cells. For instance, a study highlighted that 3,5-diarylsubstituted derivatives of 1,2,4-oxadiazole demonstrated significant activity against various cancer cell lines, establishing a foundation for further exploration of similar compounds like this compound .

Bacterial and Fungal Activity

The oxadiazole scaffold has been associated with antimicrobial properties. Compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated that certain oxadiazole derivatives possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli . The potential application of this compound in this context warrants further investigation.

COX Inhibition

Recent research has identified some oxadiazole derivatives as selective inhibitors of cyclooxygenase (COX) enzymes. These compounds have shown promise in reducing inflammation without the ulcerogenic effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) . this compound may share these properties and could be explored as a potential anti-inflammatory agent.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies involving oxadiazoles have provided insights into how modifications can enhance biological activity. For example, variations in substituents on the oxadiazole ring can significantly influence potency against specific targets . This aspect is crucial for the development of new therapeutic agents based on this compound.

Data Summary

Mechanism of Action

The mechanism of action of Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in various biological processes, leading to inhibition or activation of these targets . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Comparisons :

Substituent Effects on Physicochemical Properties: Cyclopentyl vs. Cyclobutyl: The cyclopentyl analog has a higher molecular weight (210.23 vs. 196.20) and likely greater steric bulk, which may reduce solubility in polar solvents compared to the smaller cyclobutyl group . Aromatic vs. Aliphatic Substituents: The phenyl and 3-fluorophenyl analogs exhibit increased rigidity and electron-withdrawing effects, making them suitable for applications requiring stable π-π interactions or metabolic resistance . In contrast, the cyclopentyl and isopropyl groups enhance lipophilicity, favoring membrane permeability in drug candidates .

Synthetic Utility :

- The tert-Boc-protected amine variant (CAS: 612511-76-9) serves as a versatile intermediate for further functionalization, unlike the cyclopentyl compound, which lacks reactive sites .

- Sulfonyl-containing analogs (e.g., Ethyl 3-[5-(chlorosulfonyl)-2-thienyl]-) demonstrate enhanced electrophilicity due to the sulfonyl group, enabling participation in SNAr reactions .

Stability and Reactivity: The cyclopentyl compound’s stability under standard conditions contrasts with the methylcyclopropyl analog (CAS: 1184246-60-3), where ring strain may increase susceptibility to ring-opening reactions . Fluorinated derivatives (e.g., 3-fluorophenyl) exhibit improved metabolic stability and bioavailability compared to non-halogenated analogs, a critical factor in medicinal chemistry .

Toxicity and Regulatory Gaps :

- While the cyclopentyl compound lacks acute toxicity data, analogs like the phenyl derivative (CAS: 37760-54-6) have established purity standards (≥95%) and storage protocols (+4°C), indicating broader industrial adoption .

Biological Activity

Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate (CAS No. 1340441-65-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, anti-infective potential, and mechanisms of action.

Chemical Structure and Properties

This compound features a unique cyclopentyl group that contributes to its distinct steric and electronic properties. Its oxadiazole core is known for conferring a variety of biological activities.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by modulating key signaling pathways such as the STAT3 pathway. Research indicates that it may inhibit the phosphorylation of STAT3, leading to reduced cell proliferation and increased apoptosis in lung cancer models .

- Case Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values comparable to established chemotherapeutics .

2. Anti-infective Properties

This compound has also been explored for its anti-infective properties:

- Bacterial and Viral Activity : Preliminary investigations suggest that this compound exhibits activity against various bacterial strains and viral pathogens. Its mechanism may involve interference with microbial metabolic pathways or inhibition of key enzymes.

3. Other Biological Activities

In addition to anticancer and anti-infective properties, this compound is being studied for:

- Anti-inflammatory Effects : Compounds with oxadiazole moieties have been reported to possess anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It shows potential in modulating receptors associated with various signaling pathways relevant to cancer and infection.

Q & A

Basic: What are the recommended synthetic routes for Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cyclocondensation reactions. For example, analogous oxadiazole derivatives are synthesized via reactions between carboxylic acid hydrazides and activated carbonyl compounds, followed by cyclization under acidic or thermal conditions . Optimization includes solvent selection (e.g., ethanol or tetrahydrofuran), temperature control (0–80°C), and catalysts (e.g., HCl or acetic acid). Reaction progress can be monitored via TLC (PE/EtOAc = 1:1, Rf ≈ 0.5), as seen in multi-step syntheses of related oxadiazoles . Post-reaction purification often employs column chromatography with silica gel and gradients like 23–25% EtOAc in petroleum ether .

Basic: What purification methods are effective for isolating this compound?

Column chromatography on silica gel is the standard method, with eluents such as ethyl acetate/petroleum ether mixtures (e.g., 25% EtOAc in PE) yielding high-purity products . For larger-scale syntheses, recrystallization from ethanol or dichloromethane-hexane systems may be feasible. Evidence from patent literature highlights the use of Na₂SO₄ for drying organic layers post-extraction, followed by vacuum concentration to isolate crude products .

Basic: What safety precautions are necessary when handling this compound?

While the compound is not classified under GHS, it is described as a colorless liquid with potential irritant properties. Recommended precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Storage: Keep in airtight containers at room temperature, away from strong oxidizers (e.g., peroxides, nitrates) .

Acute toxicity data are unavailable, so adherence to general laboratory safety protocols is critical .

Advanced: How can mechanistic studies elucidate the cyclization step in oxadiazole formation?

The cyclization mechanism likely involves nucleophilic attack of the amidoxime oxygen on the electrophilic carbonyl carbon, followed by dehydration. Isotopic labeling (e.g., ¹⁸O or ¹⁵N) and kinetic studies can track intermediate formation. Computational methods (DFT calculations) may further reveal transition states and activation energies. Similar studies on triazole derivatives have employed NMR and IR spectroscopy to monitor reaction progress .

Advanced: What factors influence the compound’s stability under varying experimental conditions?

Stability is contingent on:

- pH: Acidic or basic conditions may hydrolyze the ester or oxadiazole ring.

- Temperature: Decomposition risks increase above 80°C; thermal gravimetric analysis (TGA) can quantify degradation thresholds.

- Light/Oxygen: Store in amber vials under inert gas (N₂ or Ar) to prevent photolytic or oxidative degradation .

Contradictions in stability data (e.g., reactivity with oxidizers vs. reported shelf stability) suggest context-dependent behavior, necessitating empirical validation .

Advanced: Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positioning (e.g., cyclopentyl vs. tert-butyl groups) .

- Mass Spectrometry (HRMS): Validates molecular weight (MW = 210.23) and fragmentation patterns .

- HPLC: Assesses purity (>95%) using C18 columns and acetonitrile-water mobile phases .

- X-ray Crystallography: Resolves crystal structure for absolute configuration determination, though single crystals may require slow evaporation from nonpolar solvents .

Advanced: How is this compound utilized as a building block in pharmaceutical synthesis?

The oxadiazole core serves as a bioisostere for amide or ester groups, enhancing metabolic stability in drug candidates. For example, derivatives like 3-[3-(substituted)pyrazin-2-yl]-1,2,4-oxadiazoles are intermediates in kinase inhibitors or antiviral agents . Functionalization at the 5-carboxylate position (e.g., amidation or ester hydrolysis) enables diversification into targeted libraries .

Advanced: How should researchers address contradictions in stability and reactivity data?

Discrepancies between reported stability and reactivity (e.g., oxidizer incompatibility vs. no GHS classification ) warrant:

- Controlled Stress Testing: Expose the compound to UV light, heat, or oxidizers, and monitor decomposition via HPLC or TGA.

- Comparative Studies: Benchmark against structurally similar oxadiazoles with documented stability profiles .

- Ecotoxicity Assessments: Despite limited data, evaluate biodegradability (OECD 301) and bioaccumulation potential to inform disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.